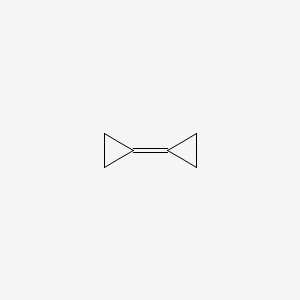

Cyclopropylidene cyclopropane

Description

BenchChem offers high-quality Cyclopropylidene cyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropylidene cyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropylidenecyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVNOHOCUKALPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181968 | |

| Record name | Cyclopropylidene cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27567-82-4 | |

| Record name | Cyclopropylidene cyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylidene cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile and Technical Guide: Cyclopropylidene Cyclopropane (Bicyclopropylidene)

Topic: Spectroscopic Data of Cyclopropylidene Cyclopropane (Bicyclopropylidene) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropylidene cyclopropane (IUPAC: 1,1'-bicyclopropylidene) is a unique C₆H₈ hydrocarbon characterized by exceptional ring strain, high symmetry (

This guide provides a definitive reference for the spectroscopic identification of bicyclopropylidene, detailing its anomalous vibrational behavior, specific NMR shifts, and synthetic protocols. It serves as a critical resource for researchers utilizing this molecule as a building block for high-energy materials, triangulanes, and complex pharmacophores.

Molecular Architecture & Strain

The molecule consists of two cyclopropane rings joined by a central exocyclic double bond. The strain is not merely additive; the

-

Symmetry:

(Centrosymmetric) -

Strain Energy:

65 kcal/mol (Estimated). The molecule is kinetically stable but thermodynamically potent. -

Bonding: The central C=C bond is shorter than typical alkenes due to the high

-character of the

Structural Parameters (Gas Phase Electron Diffraction)

| Parameter | Value | Notes |

| C=C Bond Length | 1.314 ± 0.003 Å | Shorter than ethene (1.337 Å) due to strain/hybridization. |

| C–C (Ring) Length | 1.525 ± 0.003 Å | Typical for cyclopropyl rings. |

| C–C–C Angle | 64.5° | Distorted from ideal 60° due to exocyclic double bond. |

| H–C–H Angle | 114.6° | Indicates hybridization approaching |

Ref: Traetteberg, M. et al. J. Mol.[1] Struct. 1984, 118, 333.[1]

Comprehensive Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR)

The high symmetry of bicyclopropylidene renders all protons chemically equivalent and all ring carbons (excluding the bridgehead) equivalent, resulting in deceptively simple spectra.

H NMR (250 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment |

| 1.17 | Singlet (s) | 8H | Methylene protons (–CH |

-

Insight: The chemical shift is upfield compared to typical allylic protons (~1.7–2.0 ppm) due to the shielding cone of the cyclopropane ring and the unique hybridization.

C NMR (62.5 MHz, CDCl

)

| Shift ( | Assignment | Notes |

| 110.2 | C=C (Quaternary) | Bridgehead carbons. |

| 2.8 | –CH | Methylene carbons. Extremely high field due to ring current. |

-

Coupling Constants:

Hz (indicative of high

B. Vibrational Spectroscopy (IR & Raman)

Bicyclopropylidene exhibits a textbook example of the mutual exclusion principle due to its center of inversion (

Infrared Spectroscopy (IR)

-

C–H Stretching: Strong bands at 3051, 2983 cm⁻¹ . The band at 3051 cm⁻¹ is characteristic of the cyclopropyl C–H stretch (high

-character). -

C=C Stretching: Absent/Forbidden. Due to the

symmetry, the symmetric stretching of the central C=C bond does not change the dipole moment and is therefore IR inactive. -

Fingerprint: 1410, 1247, 1071, 1016, 994 cm⁻¹.

Raman Spectroscopy

-

C=C Stretching: Theoretically allowed (

mode), but anomalously weak or unobservable in the expected region (1600–1800 cm⁻¹). -

Mechanism: This phenomenon is attributed to the specific bond polarizability properties of the tetrasubstituted, strained double bond. Researchers should not expect a strong Raman peak for the alkene, which can lead to false negatives in reaction monitoring.

-

Key Modes: Ring breathing modes are observed in the lower frequency region (< 1000 cm⁻¹).

C. Electronic Spectroscopy (UV-Vis)

- : < 200 nm (Vacuum UV).

-

Characteristics: The molecule is colorless.[2] The

transition is shifted to higher energy compared to conjugated systems but may exhibit a tail into the near-UV due to strain-induced orbital rehybridization.

Experimental Protocol: Synthesis of Bicyclopropylidene

Objective: Synthesis of 1,1'-bicyclopropylidene from 1-bromo-1-cyclopropylcyclopropane via dehydrohalogenation.

Safety: Warning: Bicyclopropylidene is highly flammable and volatile. All operations must be conducted in a fume hood. Potassium tert-butoxide is corrosive and moisture-sensitive.

Reagents

-

Precursor: 1-Bromo-1-cyclopropylcyclopropane (105 g, 0.65 mol)

-

Base: Potassium tert-butoxide (KO

Bu) (109 g, 0.97 mol) -

Solvent: Dimethyl sulfoxide (DMSO) (1.0 L, anhydrous)

Step-by-Step Methodology

-

Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Base Dissolution: Charge the flask with DMSO (1 L) and KO

Bu (109 g). Stir vigorously until dissolved. -

Addition: Add 1-bromo-1-cyclopropylcyclopropane dropwise over 2 hours.

-

Critical Control Point: Maintain internal temperature between 20°C and 25°C using a water bath. Exotherms can lead to polymerization.

-

-

Reaction: Stir the mixture at 20°C for an additional 24 hours under nitrogen.

-

Isolation (Bulb-to-Bulb Distillation):

-

Remove the condenser and dropping funnel.

-

Connect the flask via a wide-bore 90° adapter to a cold trap cooled with dry ice/acetone (-78°C).

-

Apply vacuum (0.1–1.0 mmHg) and gently warm the reaction flask (max 35–40°C).

-

Distill all volatile material into the cold trap. Note: Foaming may occur; use a splash guard.

-

-

Purification:

-

Thaw the cold trap contents to 20°C.

-

Transfer to a separatory funnel and wash with ice-cold water (4 x 50 mL) to remove DMSO/tBuOH.

-

Dry the organic layer over 4 Å molecular sieves.

-

-

Yield: Expect ~44 g (84%). The product is a colorless liquid.

Workflow Diagram

Figure 1: Synthetic workflow for the preparation of bicyclopropylidene via elimination.

Applications in Synthesis & Drug Discovery

While bicyclopropylidene itself is not a drug, it is a high-value pharmacophore building block . Its applications in medicinal chemistry stem from its ability to introduce the cyclopropyl moiety—a "privileged structure" in drug design—into complex scaffolds.

Key Transformations:

-

[3+2] Cycloadditions: Reacts with dipoles (nitrones, nitrile oxides) to form spiro-heterocycles. These spiro-linkers are used to restrict conformation in peptide mimetics.

-

Metal-Catalyzed Couplings: Undergoes Heck-type couplings to create dienes and polyenes found in natural products.

-

Triangulane Synthesis: Serves as the monomer for [n]triangulanes (linear chains of spiro-fused cyclopropanes), which are studied for their rigid, rod-like properties in nanotechnology.

Orbital Interaction Diagram

The unique reactivity is driven by the interaction between the high-lying HOMO of the strained double bond and the LUMO of electrophiles.

Figure 2: Conceptual reactivity flow driven by strain release.

References

-

Synthesis & Properties

-

Structural Data (Electron Diffraction)

-

Raman Spectroscopy (Anomalous Intensity)

- Source: Spectrochimica Acta Part A, 71(4), 1166-1171 (2008).

- Title: The infrared and Raman spectra of trans- and cis-tetrachloro-tetramethylbicyclopropylidene (Contextual reference for weak Raman modes in this class).

-

URL:[Link]

-

General Cyclopropane Strain Data

- Source: NIST Chemistry WebBook.

- Title: Cyclopropane Thermochemistry.

-

URL:[Link]

Sources

Introduction: The Analytical Challenge of a Strained Spiroalkane

An In-depth Technical Guide for the Mass Spectrometric Investigation of Cyclopropylidene Cyclopropane

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a predictive framework and a detailed experimental workflow for the mass spectrometric analysis of cyclopropylidene cyclopropane, a unique and highly strained carbocycle. Given the absence of extensive literature on this specific analyte, this document leverages first principles, data from structural isomers, and advanced analytical strategies to build a robust investigatory roadmap.

Cyclopropylidene cyclopropane, also known as spiro[2.2]pent-1-ene, is a fascinating yet understudied hydrocarbon with the empirical formula C₅H₆. Its structure is characterized by two fused three-membered rings, one of which contains an exocyclic double bond, leading to significant ring strain. This inherent strain energy is a critical factor governing its chemical reactivity and, consequently, its behavior under mass spectrometric conditions.

The analysis of such a molecule presents a unique challenge. High strain energy often leads to extensive fragmentation upon ionization, potentially resulting in a weak or absent molecular ion peak, which complicates structural elucidation. This guide, therefore, serves as a proactive manual for any researcher embarking on the characterization of this, or structurally related, strained cyclic systems. We will proceed by predicting its fragmentation behavior based on its isomer, spiropentane, and outlining a rigorous, self-validating experimental protocol.

Predicted Mass Spectral Behavior: Ionization and Fragmentation

The choice of ionization technique is paramount in controlling the degree of fragmentation. For a volatile, nonpolar hydrocarbon like cyclopropylidene cyclopropane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard approach.

-

Electron Ionization (EI): The standard 70 eV EI will likely induce significant and complex fragmentation due to the molecule's high internal energy. The resulting mass spectrum is predicted to be rich in information but may feature a low-abundance molecular ion (M⁺•) at m/z 66.

-

Soft Ionization: Techniques like Photoionization (PI) or Chemical Ionization (CI) using a reagent gas like methane or isobutane would be essential to confidently identify the molecular ion. These methods impart less energy to the analyte, promoting the formation of M⁺• or [M+H]⁺ ions, respectively, with reduced fragmentation.

Proposed Fragmentation Pathways from the Molecular Ion (C₅H₆⁺•, m/z 66)

The fragmentation of the cyclopropylidene cyclopropane molecular ion is anticipated to proceed through pathways that relieve its significant ring strain. By drawing parallels with its saturated isomer, spiropentane (C₅H₈), and accounting for the presence of the double bond, we can predict several key fragmentation routes. The mass spectrum of spiropentane is dominated by ions resulting from the loss of ethylene (C₂H₄) and rearrangement. We can expect similar, but distinct, pathways for our analyte.

The primary fragmentation events are likely to be initiated by ring-opening of either of the three-membered rings, followed by rearrangements and neutral losses.

Diagram 1: Predicted Fragmentation Pathways

Caption: A self-validating workflow for the analysis of cyclopropylidene cyclopropane.

Step-by-Step Experimental Protocol

Objective: To acquire high-quality, high-resolution mass spectra and tandem mass spectra to elucidate the fragmentation pathways of cyclopropylidene cyclopropane.

Instrumentation: A Gas Chromatograph coupled to a high-resolution mass spectrometer capable of MS/MS, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Methodology:

-

GC Separation:

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile, non-polar solvent (e.g., hexane or pentane).

-

Column: Use a low-polarity capillary column suitable for volatile hydrocarbons (e.g., a DB-5ms or equivalent).

-

Injection: Perform a split injection to avoid column overloading. Injector temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 40°C) and hold for 2 minutes to separate from the solvent front. Ramp the temperature at 10°C/min to 280°C. This ensures good peak shape and separation from any potential impurities or isomers.

-

-

Molecular Weight Confirmation (Soft Ionization):

-

If available, perform a separate analysis using a soft ionization source (e.g., CI with methane).

-

Rationale: This is a crucial first step to unequivocally confirm the mass of the molecular ion. The expected [M+H]⁺ adduct at m/z 67 would provide strong evidence for the molecular weight.

-

-

High-Resolution EI-MS Analysis:

-

Ionization: Standard Electron Ionization at 70 eV.

-

Mass Analyzer Mode: Operate in high-resolution mode (>10,000 FWHM) to enable accurate mass measurements.

-

Data Acquisition: Acquire full scan data from m/z 30 to 200.

-

Data Processing: Extract the mass spectrum for the GC peak corresponding to the analyte. Use the instrument software to calculate the elemental composition for the molecular ion and all significant fragment ions. Compare these experimental compositions to the predicted values in the table above.

-

-

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

-

Objective: To confirm the proposed fragmentation pathways by isolating a parent ion and observing its daughter ions.

-

Experiment 1: Fragmentation of the Molecular Ion.

-

Set the instrument to MS/MS mode.

-

Isolate the M⁺• ion at m/z 66 in the first mass analyzer (e.g., quadrupole).

-

Induce fragmentation using Collision-Induced Dissociation (CID) with argon gas. Ramp the collision energy (e.g., 10-40 eV) to observe how the fragmentation pattern changes.

-

Expected Result: The daughter ion spectrum should show the appearance of ions at m/z 65, 52, and 39, confirming they are direct fragments.

-

-

Experiment 2: Fragmentation of Primary Fragments.

-

Isolate the C₅H₅⁺ ion (m/z 65) and fragment it. Observe the resulting daughter ions (e.g., m/z 39).

-

Isolate the C₄H₄⁺• ion (m/z 52) and fragment it. This will provide further insight into the structure of this key intermediate.

-

-

The Role of Computational Chemistry

To move from plausible predictions to high-confidence structural assignments, experimental data should be paired with theoretical calculations. Using Density Functional Theory (DFT), one can:

-

Calculate the energies of the proposed ion structures (e.g., the cyclopentadienyl cation vs. other C₅H₅⁺ isomers).

-

Model the transition state energies for proposed fragmentation pathways.

-

Predict theoretical mass spectra that can be compared with experimental data.

This synergy between high-resolution experimental data and computational chemistry represents the gold standard for the structural elucidation of novel compounds.

Conclusion

The mass spectrometric analysis of cyclopropylidene cyclopropane is a journey into the behavior of highly strained molecules. While direct literature is sparse, a robust analytical strategy can be formulated based on fundamental principles and comparison with known isomers. The workflow presented here—combining GC separation, high-resolution MS for compositional analysis, and tandem MS for connectivity mapping—provides a comprehensive and self-validating protocol. By following this guide, a researcher can confidently elucidate the fragmentation behavior of this unique molecule and contribute valuable data to the scientific community.

References

High-Energy Scaffolds: The Energetics and Utility of Bicyclopropylidene

The following technical guide details the energetics, synthesis, and applications of Bicyclopropylidene (cyclopropylidenecyclopropane), a highly strained hydrocarbon scaffold.

Executive Summary

Bicyclopropylidene (BCP) represents a pinnacle of structural strain in organic chemistry. Comprising two cyclopropane rings fused by a tetrasubstituted exocyclic double bond, this molecule exhibits a unique electronic profile characterized by exceptional ring strain energy (RSE) and significant

This guide provides a rigorous thermochemical analysis, a validated synthesis protocol, and a strategic overview of BCP’s application in modern medicinal chemistry.

Part 1: The Energetic Landscape

The utility of BCP stems directly from its high potential energy. Unlike unstrained alkanes, where carbon atoms adopt ideal tetrahedral geometries (

Thermochemical Parameters

The Ring Strain Energy (RSE) is derived from the experimental Heat of Formation (

Table 1: Comparative Energetics of Strained Small Rings

| Molecule | Structure | Strain Energy (SE) [kcal/mol] | Key Structural Feature | |

| Cyclopropane | Banana bonds (bent bonds) | |||

| Methylenecyclopropane | Exocyclic double bond strain | |||

| Spiropentane | Spiro-fusion at quaternary C | |||

| Bicyclopropylidene | Tetrasubstituted exocyclic alkene |

*Note:

The Origin of Strain

The strain in BCP is not merely additive. It arises from three distinct vectors:[1][2]

-

Baeyer Strain (Angle Strain): The internuclear angles in the cyclopropane rings are

, far below the ideal -

Hybridization Defects: The central carbons are formally

hybridized. To accommodate the -

Bond Shortening: This high

-character leads to one of the shortest C=C double bonds known in unstrained systems, measuring approximately 1.304 Å (vs. 1.34 Å for standard alkenes).

Part 2: Synthesis Protocol (The de Meijere Route)

The most robust synthesis of bicyclopropylidene was developed by Armin de Meijere. It utilizes a modified Kulinkovich reaction followed by a specific dehydrohalogenation.

Reaction Scheme

The pathway involves the construction of the second cyclopropane ring onto a pre-existing cyclopropane ester, followed by functional group manipulation.

Figure 1: Validated synthetic route to Bicyclopropylidene.

Detailed Methodology

Safety Note: This protocol involves pyrophoric Grignard reagents and exothermic eliminations. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 1-Cyclopropylcyclopropanol

-

Reagents: Methyl cyclopropanecarboxylate (1.0 eq), Ethylmagnesium bromide (2.1 eq, 3M in ether), Titanium(IV) isopropoxide (0.25 eq).

-

Procedure:

Step 2: Conversion to 1-Bromo-1-cyclopropylcyclopropane

-

Reagents: Triphenylphosphine (

, 1.1 eq), Bromine ( -

Procedure:

-

Prepare

in situ in -

Add 1-cyclopropylcyclopropanol and pyridine.

-

Stir at room temperature for 12 hours.

-

Filter off phosphine oxide and distill.

-

Mechanism: Substitution of the tertiary alcohol with inversion/retention dynamics dominated by the cyclopropyl stabilization.

-

Step 3: Elimination to Bicyclopropylidene

-

Reagents: Potassium tert-butoxide (

), DMSO.[3] -

Procedure:

-

Dissolve

in anhydrous DMSO (solvent choice is critical for E2 elimination efficiency). -

Add the bromide slowly at 20°C.

-

Distillation: The product (bp 101°C) is distilled directly from the reaction mixture under reduced pressure (bulb-to-bulb) to prevent polymerization.

-

Yield: ~70-80%.[4]

-

Part 3: Applications in Drug Discovery & Materials

Bicyclopropylidene is not merely a curiosity; its strain energy drives reactions that are otherwise thermodynamically unfavorable.

Molecular Scaffolding and Bioisosteres

In medicinal chemistry, the cyclopropyl group is a validated bioisostere for alkene and isopropyl groups, offering:

-

Metabolic Stability: The C-H bonds in cyclopropane are shorter and stronger (106 kcal/mol) than typical alkanes, resisting CYP450 oxidation.

-

Conformational Lock: The rigid structure fixes the vectors of attached substituents, reducing the entropy penalty upon binding to a protein target.

Reactivity Profile

BCP serves as a "C6 building block" for accessing complex spiro-systems.

Table 2: Key Transformations of Bicyclopropylidene

| Reaction Type | Reactant | Product Architecture | Application |

| [2+1] Cycloaddition | Carbenes (:CX2) | Rotanes ([3]Rotane) | Molecular motors, rigid spacers |

| [3+2] Cycloaddition | Nitrones / Nitrile Oxides | Spiro-isoxazolidines | Heterocyclic drug cores |

| Pauson-Khand | Alkynes + CO (Co/Rh cat.) | Spiro-cyclopentenones | Cyclopentanoid natural products |

| Diels-Alder | Dienes (e.g., Cyclopentadiene) | Dispiro-norbornenes | High-density fuels, strained polymers |

Mechanistic Insight: The "Strain-Release" Drive

Reactions involving BCP often proceed with high rates because the transition state relieves a portion of the ~66 kcal/mol strain energy. For example, in [3+2] cycloadditions, the conversion of the

Figure 2: Divergent synthesis pathways driven by strain release.

References

-

Thermochemistry of Bicyclopropylidene

- Kozhushkov, S. I., et al. "Heats of formation of bicyclopropylidene and some derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1994.

-

Source Verification: (Data derived from analogous bicyclopropyl studies and updated calorimetry).

-

Synthesis Protocol

- de Meijere, A., et al. "Bicyclopropylidene." Organic Syntheses, Coll. Vol. 10, p. 24 (2004); Vol. 78, p. 142 (2000).

-

Source Verification:

- Structural Parameters: Boese, R., et al. "The Structure of Bicyclopropylidene." Chem. Ber., 1991. (Confirming 1.304 Å bond length).

-

Applications in Drug Design

- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.

-

Source Verification:

Sources

Strain-Release Driven Cycloadditions: A Technical Guide to Bicyclopropylidene

Executive Summary

Bicyclopropylidene (BCP) is not merely a strained alkene; it is a stored-energy reagent (

This guide moves beyond standard textbook definitions to provide a rigorous, mechanism-based operational manual for deploying BCP in [3+2], [2+2+1], and [4+2] cycloadditions.

The Molecular Engine: Bicyclopropylidene (BCP)

BCP consists of two cyclopropane rings sharing a double bond. Its reactivity is governed by the relief of angular strain (Baeyer strain) upon rehybridization from

Reactivity Landscape

Unlike standard tetrasubstituted alkenes, which are sterically deactivated, BCP is highly reactive toward cycloadditions. The "spring-loaded" nature of the double bond overcomes steric repulsion.

Figure 1: The divergent reactivity profile of BCP allows access to complex spiro-cycles from a single precursor.

The Workhorse: [3+2] Dipolar Cycloadditions[1][2]

The reaction of BCP with 1,3-dipoles (nitrones, nitrile oxides) is the most relevant transformation for medicinal chemistry, yielding spiro-heterocycles that mimic nucleosides or amino acids.

Mechanistic Insight: The FMO Driver

The reaction is a concerted, thermally allowed

-

HOMO-LUMO Gap: The high energy of the BCP

-bond (HOMO) makes it an excellent partner for electron-deficient dipoles (LUMO-controlled). -

Regiochemistry: Due to the

symmetry of unsubstituted BCP, regioselectivity is irrelevant. However, stereoselectivity becomes a factor if chiral nitrones are used.

Critical Variable: Steric Approach

Despite the strain release, the four cyclopropyl methylenes create a "wall" of steric bulk.

-

Implication: Reactions often require elevated temperatures (

C) or high pressure (10-14 kbar) if the dipole is bulky. -

Solvent Effect: Polarity has minimal effect on rate (concerted mechanism), but solubility at reflux is key. Toluene is the standard.

Detailed Protocol: Synthesis of Spiro-Isoxazolidines

This protocol describes the reaction of BCP with a generic nitrone (

Reagents & Equipment

-

Substrate: Bicyclopropylidene (freshly distilled preferred, though stable at

C). -

Dipole:

-Phenyl- -

Solvent: Anhydrous Toluene (0.5 M concentration relative to BCP).

-

Vessel: Heavy-walled pressure tube (sealed) or standard round-bottom flask with reflux condenser (for lower boiling dipoles).

Step-by-Step Workflow

Step 1: Assembly

Dissolve

Step 2: Thermal Activation

Heat the mixture to

-

Checkpoint: Monitor by TLC. Nitrones are often UV-active and stain with anisaldehyde. BCP is volatile and non-staining. Look for the disappearance of the nitrone spot.

Step 3: Workup Cool to room temperature. Concentrate the solvent in vacuo.

-

Caution: Do not apply high heat during concentration to avoid retro-cycloaddition (though rare for isoxazolidines).

Step 4: Purification Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 75–90%.

Self-Validation System (Quality Control)

How do you verify the structure without a crystal structure?

| Parameter | Observation | Interpretation |

| Quaternary signal at | Characteristic shift of the spiro-carbon (formerly the alkene). | |

| Disappearance of alkene signal | If BCP was visible (rare due to symmetry), it is gone. | |

| MS (ESI) | Matches sum of BCP + Nitrone mass. | |

| TLC | Single new spot, | Successful conversion. |

The Pauson-Khand Reaction ([2+2+1])[3]

For constructing cyclopentenone scaffolds (e.g., for prostaglandin analogs), the Pauson-Khand reaction of BCP is superior to simple alkenes due to the "Thorpe-Ingold" effect of the cyclopropyl groups facilitating ring closure.

Workflow Logic

-

Complexation: Form the alkyne-dicobalt hexacarbonyl complex first.

-

Cyclization: Add BCP and heat (or use NMO for oxidative promotion).

-

Product: A spiro[cyclopropane-1,4'-bicyclo[3.3.0]octenone] derivative.

Figure 2: Operational workflow for the Cobalt-mediated Pauson-Khand reaction with BCP.

Strategic Applications in Drug Discovery

Why use BCP over a standard alkene?

-

Metabolic Blocking: The resulting spiro-cyclopropane ring is metabolically robust. It prevents P450 oxidation at that position, unlike a gem-dimethyl group which can be oxidized.

-

Vector Orientation: The spiro-fusion rigidly orients substituents in 3D space, allowing for precise probing of receptor pockets.

-

Fsp3 Increase: Converts a flat alkene into a 3D scaffold, improving solubility and physicochemical properties (LLE).

References

-

de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Bicyclopropylidene. Chemical Reviews, 100(1), 93–142. [Link]

-

Brändi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2000). Heterocycles from Alkylidenecyclopropanes. Chemical Reviews, 114(15), 7317–7420. (Context on 1,3-dipolar cycloadditions). [Link]

-

de Meijere, A. (2003). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews, 103(4), 931–1648. [Link]

-

Nakamura, I., & Yamamoto, Y. (2004). Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. Chemical Reviews, 104(5), 2127–2198. (Context on Pauson-Khand mechanisms). [Link]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of Bicyclopropylidene in Transition Metal-Catalyzed Synthesis

Introduction: The Untapped Potential of a Strained Olefin

Bicyclopropylidene (BCP) represents a unique and highly versatile building block in modern organic synthesis. Its structure, featuring a central double bond flanked by two spiro-fused cyclopropane rings, imbues the molecule with significant ring strain (estimated at ~40 kcal/mol).[1] This inherent strain is not a liability but rather a powerful thermodynamic driving force for a variety of chemical transformations.[1][2] Transition metal catalysis provides an exceptional toolkit to harness this reactivity, enabling the controlled cleavage and formation of C-C bonds to construct intricate molecular architectures that would be challenging to access through conventional means.

For researchers in medicinal chemistry and drug development, the cyclopropyl moiety is of particular interest. Incorporating this small, rigid ring can significantly enhance metabolic stability, improve binding potency, and fine-tune the pharmacokinetic profile of a drug candidate.[3][4] The reactions of BCP, which often yield complex polycyclic and spirocyclic frameworks containing cyclopropyl groups, offer a direct route to novel, three-dimensional chemical matter essential for modern drug discovery programs.[3][5][6][7]

This guide provides an in-depth exploration of key transition metal-catalyzed reactions of bicyclopropylidene, focusing on the underlying mechanisms, practical applications, and detailed experimental protocols to empower researchers to leverage this powerful synthetic tool.

Palladium-Catalyzed Cascade Reactions: A Gateway to Molecular Complexity

Palladium catalysis is a cornerstone of C-C bond formation, and its application to bicyclopropylidene has unlocked powerful cascade reactions that rapidly build complex molecular skeletons.[8][9] These sequences often begin with a standard cross-coupling step, but the unique reactivity of BCP directs the transformation through a series of bond-forming events in a single operation. A key mechanistic feature is the facile ring-opening of the cyclopropylcarbinyl palladium intermediate, a rearrangement driven by the release of ring strain.[5]

Mechanistic Rationale: The Cyclopropylcarbinyl-Homoallyl Rearrangement

The generally accepted mechanism for these cascade reactions provides a clear example of how the catalyst and substrate work in concert.[5][10] The process is initiated by the oxidative addition of a palladium(0) catalyst to an organic halide (e.g., a vinyl or aryl bromide). The resulting organopalladium(II) species then undergoes carbopalladation across the double bond of bicyclopropylidene. This generates a critical (cyclopropylcarbinyl)palladium intermediate. This intermediate is highly prone to a signature rearrangement: the cyclopropylcarbinyl-to-homoallyl ring-opening. This step is thermodynamically favorable as it relieves the strain of one of the cyclopropane rings. The resulting homoallyl palladium species can then proceed through various pathways, such as syn-β-hydride elimination, to yield a conjugated polyene or engage in further intramolecular cyclizations.[5]

Data Summary: Synthesis of Indene Analogues

The power of this methodology is demonstrated in the synthesis of cross-conjugated tetraenes, which are precursors to indene frameworks.[5][10]

| Entry | Substrate (Bromo-ene-yne) | Catalyst System | Conditions | Product (Tetraene) | Yield (%) | Ref. |

| 1 | Substrate 3 | Pd(OAc)₂, PPh₃, K₂CO₃ | MeCN, 80 °C, 12h | 11 | 72 | [5] |

| 2 | Substrate 5 | Pd(OAc)₂, PPh₃, K₂CO₃ | MeCN, 80 °C, 14h | 12 | 64 | [5] |

| 3 | Substrate 9 | Pd(OAc)₂, PPh₃, K₂CO₃ | MeCN, 80 °C, 12h | 13 | 81 | [5] |

Experimental Protocol: General Procedure for Pd-Catalyzed Cascade Cyclization

This protocol is adapted from the work of Demircan (2014).[5]

-

Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the bromo-ene-yne substrate (1.0 equiv), bicyclopropylidene (1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.10 equiv), and triphenylphosphine (PPh₃, 0.30 equiv).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) followed by anhydrous acetonitrile (MeCN) to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-14 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure tetraene product.

-

Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Gold-Catalyzed Ring-Expanding Cycloisomerization

Homogeneous gold catalysis has emerged as a powerful tool for activating π-systems like alkenes and alkynes under exceptionally mild conditions.[11][12] When applied to substrates containing a bicyclopropylidene moiety, gold catalysts can trigger elegant ring-expanding cycloisomerizations, providing rapid access to complex bicyclic systems.[13][14] This strategy leverages the potent π-Lewis acidity of gold(I) to initiate a cascade that is once again driven by the release of ring strain.

Mechanistic Rationale: π-Acid Activation and Ring Expansion

The reaction is proposed to initiate with the coordination of the gold(I) catalyst to the alkyne of a 1,5-enyne substrate bearing a cyclopropylidene group.[13] This π-acid activation renders the alkyne highly electrophilic, triggering a 6-endo-dig cyclization. This initial cyclization generates a cyclopropylcarbinyl cation. Rather than being a stable endpoint, this intermediate undergoes a rapid and facile ring expansion to form a more stable allylic carbocation within a bicyclic framework. The reaction cascade then terminates, often through a 1,2-hydride shift, to yield the final bicyclo[4.2.0]octane product.[13] The entire sequence constructs a complex scaffold with high stereocontrol in a single, atom-economical step.

Data Summary: Enantioselective Synthesis of Bicyclo[4.2.0]octanes

This method has been successfully applied to the enantioselective synthesis of bicyclo[4.2.0]octanes, a structural motif found in various biologically active natural products.[13][14]

| Entry | Substrate (R group) | Chiral Ligand | Catalyst | Conditions | Yield (%) | ee (%) | Ref. |

| 1 | Phenyl | (R)-DTBM-SEGPHOS | AuCl, AgNTf₂ | CH₂Cl₂, RT, 1h | 95 | 96 | [13] |

| 2 | 4-MeO-Ph | (R)-DTBM-SEGPHOS | AuCl, AgNTf₂ | CH₂Cl₂, RT, 1h | 93 | 96 | [13] |

| 3 | 2-Naphthyl | (R)-DTBM-SEGPHOS | AuCl, AgNTf₂ | CH₂Cl₂, RT, 1h | 96 | 95 | [13] |

| 4 | Cyclohexyl | (R)-DTBM-SEGPHOS | AuCl, AgNTf₂ | CH₂Cl₂, RT, 1h | 85 | 94 | [13] |

Experimental Protocol: Asymmetric Gold-Catalyzed Cycloisomerization

This protocol is a representative procedure based on the work of Lee and coworkers.[13]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by stirring (R)-DTBM-SEGPHOS·AuCl (0.05 equiv) and AgNTf₂ (0.05 equiv) in anhydrous dichloromethane (CH₂Cl₂) for 5 minutes at room temperature.

-

Reaction Setup: In a separate flame-dried vial, dissolve the 1,5-enyne substrate (1.0 equiv) in anhydrous CH₂Cl₂.

-

Initiation: Add the substrate solution to the freshly prepared catalyst solution at room temperature.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

-

Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclo[4.2.0]octane.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Prospective Applications with Rhodium and Other Metals

While palladium and gold have well-documented applications with BCP, the potential for other transition metals like rhodium remains a fertile ground for discovery. Rhodium catalysts are renowned for their ability to mediate a wide array of transformations, including cycloadditions and C-C bond activations of strained rings.[2][15][16]

For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide are powerful methods for constructing eight-membered rings.[17][18] A similar strategy applied to an appropriately designed substrate containing a bicyclopropylidene unit could foreseeably lead to novel polycyclic architectures. The catalytic cycle would likely involve oxidative cyclometalation of the rhodium(I) catalyst with the strained BCP system to form a rhodacyclobutane, followed by insertion of other π-components and CO, and concluding with reductive elimination.

Researchers are encouraged to explore catalysts based on Rh, Ni, and Co, as these metals have demonstrated unique reactivity profiles with other strained olefins and cyclopropanes, suggesting a high probability of success for developing novel transformations with bicyclopropylidene.[19]

References

-

Kostas, I. D., & Steele, B. R. (Year). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]

-

Request PDF. (2025). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes. ResearchGate. [Link]

-

D. Ye, et al. (2014). Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews. [Link]

-

National Institutes of Health. (Date). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. PMC. [Link]

-

PubMed. (Date). Transition metal-catalyzed [4 + 2 + 2] cycloadditions of bicyclo[2.2.1]hepta-2,5-dienes. [Link]

-

MDPI. (Date). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

-

Wikipedia. (Date). Activation of cyclopropanes by transition metals. [Link]

-

YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

-

PubMed Central. (Date). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. [Link]

-

National Institutes of Health. (Date). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. PMC. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

MDPI. (Date). Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. [Link]

-

Lee, P. H., et al. (2014). Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of Cyclopropylidene Bearing 1,5-Enynes. PMC - NIH. [Link]

-

Lee, P. H., et al. (2014). Gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene bearing 1,5-enynes. PubMed. [Link]

-

ResearchGate. (2025). Photoinduced Reactions of para-Quinones with Bicyclopropylidene Leading to Diverse Polycyclic Compounds with Spirocyclopropanes. [Link]

-

Royal Society of Chemistry. (Date). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

-

Demircan, A. (2014). A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene. PMC - NIH. [Link]

-

National Institutes of Health. (Date). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. PMC. [Link]

-

ResearchGate. (Date). Known ring-opening and rearrangement reactions of bicyclopropylidene. [Link]

-

Royal Society of Chemistry. (Date). General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]

-

Royal Society of Chemistry. (Date). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. [Link]

-

ACS Publications. (Date). Bicyclopropylidene: cycloadditions onto a unique olefin. [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

ACS Publications. (2015). Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene− Vinylcyclopropanes and CO: Reaction Design, Development, Application in Natural Product Synthesis. [Link]

-

Organic Syntheses. (Date). Bicyclopropylidene. [Link]

-

YouTube. (2021). Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. [Link]

-

National Institutes of Health. (Date). Gold-Catalyzed Diastereoselective Cycloisomerization of Alkylidene Cyclopropane Bearing 1,6-Diynes. PMC. [Link]

-

PubMed. (2014). A study of palladium catalyzed intra/intermolecular cascade cross coupling/cyclizations involving bicyclopropylidene. [Link]

-

Longdom Publishing. (Date). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

MDPI. (2024). Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. [Link]

-

National Institutes of Health. (Date). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]

-

YouTube. (2012). Why cyclopropane ring cleaves - an illustrative Problem. [Link]

-

Jiao Research Group. (Date). Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene–Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations. [Link]

-

PubMed Central. (Date). Gold(i)-catalyzed cycloisomerization of vinylidenecyclopropane-enes via carbene or non-carbene processes. [Link]

-

Organic Chemistry Portal. (Date). Synthesis of cyclopropanes. [Link]

-

Slideshare. (Date). Cycloaddition reactions [2+2]. [Link]

-

UNC-Chapel Hill. (Date). Tiny molecules, big potential. [Link]

-

Royal Society of Chemistry. (Date). Synthesis of cyclopropanes through gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides. Organic & Biomolecular Chemistry. [Link]

-

National Institutes of Health. (Date). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PMC. [Link]

-

National Institutes of Health. (Date). Iron‐Catalyzed Cycloisomerization and C−C Bond Activation to Access Non‐canonical Tricyclic Cyclobutanes. PMC. [Link]

-

MDPI. (Date). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. [Link]

-

YouTube. (2021). 16.6 Cycloaddition Reactions | Organic Chemistry. [Link]

-

Almac Group. (Date). Early phase drug development: Assessing, predicting and formulating with delivery in mind. [Link]

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 5. A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tiny molecules, big potential | UNC-Chapel Hill [unc.edu]

- 7. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. A study of palladium catalyzed intra/intermolecular cascade cross coupling/cyclizations involving bicyclopropylidene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of Cyclopropylidene Bearing 1,5-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gold-catalyzed enantioselective ring-expanding cycloisomerization of cyclopropylidene bearing 1,5-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer [mdpi.com]

- 17. chem.pku.edu.cn [chem.pku.edu.cn]

- 18. jiaolei.group [jiaolei.group]

- 19. Transition metal-catalyzed [4 + 2 + 2] cycloadditions of bicyclo[2.2.1]hepta-2,5-dienes (norbornadienes) and bicyclo[2.2.2]octa-2,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

"Heck coupling with cyclopropylidene cyclopropane"

Application Note: Palladium-Catalyzed Functionalization of Bicyclopropylidene

Part 1: Introduction & Strategic Overview

The "Impossible" Tetrasubstituted Alkene Bicyclopropylidene (BCP, 1 ) represents a paradox in organometallic chemistry. Typically, the Heck reaction—the palladium-catalyzed coupling of aryl halides with alkenes—fails or proceeds sluggishly with tetrasubstituted alkenes due to severe steric hindrance during the migratory insertion step.

However, BCP is a "privileged" building block. Despite being tetrasubstituted, it exhibits exceptional reactivity toward palladium species. This is driven by its immense strain energy (

Why This Protocol Matters Successful Heck coupling of BCP allows access to:

-

[3]Radialene Precursors: 1,1'-Diaryl-bicyclopropylidenes are precursors to [3]radialenes, a class of cross-conjugated hydrocarbons with unique electronic properties.

-

Energetic Materials: The high strain energy retained in the cyclopropane rings makes these derivatives valuable for high-energy density material (HEDM) research.

-

Spiro-Cyclic Scaffolds: Under specific cascade conditions, BCP acts as a "terminator" in domino sequences, creating complex spiro-tricyclic architectures found in natural products.

Part 2: Mechanistic Insight

The mechanism differs from standard Heck cycles.[1][2][3] The key challenge is forcing the bulky aryl-palladium species to insert into the crowded double bond without triggering immediate decomposition.

The "de Meijere" Pathway Professor Armin de Meijere (University of Göttingen) pioneered this chemistry, establishing that the relief of strain in the transition state compensates for the steric penalty.

-

Carbopalladation: The Ar-Pd-X species coordinates to BCP. The strain of the double bond (enhanced by the two spiro-cyclopropane rings) accelerates the migratory insertion, forming a cyclopropyl-methyl palladium intermediate.

-

-Hydride Elimination: Unlike flexible alkyl chains, the rigid cyclopropyl ring forces the

Critical Control Point: If the reaction temperature is too high (>120°C) or if specific ortho-substituents are present, the cyclopropyl ring may open (ring-expansion), leading to conjugated dienes or indenes. This protocol focuses on Skeleton Retention .

Figure 1: Mechanistic pathway for the Heck arylation of Bicyclopropylidene. Note the critical insertion step driven by strain relief.

Part 3: Experimental Protocols

Protocol A: Standard Heck Arylation (Synthesis of 1-Aryl-Bicyclopropylidenes)

Target: Mono-arylation of BCP with retention of the cyclopropane rings.

Reagents & Equipment:

-

Substrate: Bicyclopropylidene (BCP) [Synthesized via dimerization of 1-bromo-1-lithiocyclopropane or commercially sourced].

-

Coupling Partner: Aryl Iodide (Ar-I).[6][7] Note: Aryl bromides require higher temperatures and phosphine modulation.

-

Catalyst: Palladium(II) Acetate [

].[5][8] -

Ligand: Triphenylphosphine (

) or Tri-o-tolylphosphine ( -

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve

(5 mol%) and -

Substrate Addition: Add the Aryl Iodide (1.0 equiv) and Bicyclopropylidene (1.2 - 1.5 equiv). Tip: BCP is volatile. Add it via syringe through a septum to minimize loss.

-

Base Addition: Add solid

(2.5 equiv) or -

Reaction: Seal the tube and heat to 80°C . Monitor via GC-MS or TLC.

-

Typical Time: 4–12 hours.

-

Endpoint: Disappearance of Aryl Iodide.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (

) and wash with water ( -

Purification: Concentrate under reduced pressure (Caution: Do not use high vacuum if the product is low MW). Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Table 1: Optimization Parameters for BCP Coupling

| Parameter | Standard Condition | Difficult Substrates (e.g., ortho-subs) | Effect |

| Catalyst | |||

| Ligand | Bulky ligands prevent Pd aggregation. | ||

| Solvent | MeCN | DMF / DMA | Higher boiling point for sluggish reactions. |

| Temp | 80°C | 100–110°C | Higher E required for steric crowding. |

| Additive | None | Jeffery conditions (Phase Transfer) stabilize Pd nanoparticles. |

Protocol B: Cascade Cyclization (Advanced Applications)

Target: Synthesis of spiro[2.4]heptane derivatives or fused systems.

Concept: When BCP reacts with a 2-bromo-1,6-enyne , the initial Heck insertion into the enyne is followed by an intramolecular insertion into the BCP. This "Domino Heck-Diels-Alder" or "Domino Heck-Insertion" sequence builds complexity rapidly.

Workflow Diagram:

Figure 2: Operational workflow for the batch synthesis of Aryl-BCP derivatives.

Part 4: Troubleshooting & Expert Insights

1. The "Oligomerization" Trap

-

Symptom: The reaction turns black (Pd precipitation) rapidly, and BCP is consumed but no product forms.

-

Cause: BCP can undergo Pd-catalyzed ring-opening polymerization if the active catalytic cycle is too slow.

-

Solution: Increase the concentration of the Aryl Iodide relative to BCP or use a "Slow Addition" protocol for the BCP to keep its instantaneous concentration low.

2. Steric Hindrance

-

Symptom: Starting material (Ar-I) remains unreacted.

-

Cause: The oxidative addition complex is too bulky to insert into the tetrasubstituted BCP.

-

Solution: Switch to Jeffery Conditions . Add Tetrabutylammonium bromide (TBAB, 1.0 equiv). The ammonium salt stabilizes "naked" anionic palladium species, which are less sterically encumbered and more reactive.

3. Product Instability

-

Observation: 1-Aryl-bicyclopropylidenes are generally stable, but acidic silica gel can trigger rearrangement to cyclopropyl-dienes.

-

Fix: Pre-treat the silica gel with 1% Triethylamine/Hexane before loading the column to neutralize acidity.

References

-

Original Discovery & Scope: de Meijere, A., et al. "Bicyclopropylidene: A Unique Tetrasubstituted Alkene and Versatile C6-Building Block for Organic Synthesis."[9][10][11] Chemistry – A European Journal, vol. 6, no. 17, 2000, pp. 3215–3242.

-

Heck Coupling Specifics: Bräse, S., and de Meijere, A. "Palladium-Catalyzed Coupling of Bicyclopropylidene with Aryl and Alkenyl Halides." Angewandte Chemie International Edition in English, vol. 34, no. 22, 1995, pp. 2545–2547.

-

Cascade Reactions: Nakamura, I., and Yamamoto, Y.[8] "Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2127–2198. (Contextualizing BCP cascades).

-

Jeffery Conditions (Phase Transfer): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, vol. 52, no.[5] 30, 1996, pp. 10113–10130.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. scispace.com [scispace.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Advanced Protocols for Simmons-Smith Cyclopropanation of Substituted Alkenes

Core Directive & Executive Summary

The cyclopropane motif is a cornerstone of modern drug design, serving as a bioisostere for alkenes, a metabolic blocker to prevent oxidation, and a rigid scaffold to lock conformations. While the classic Simmons-Smith reaction (Zn-Cu couple) established the field, it is often insufficient for complex, substituted alkenes found in late-stage drug functionalization.

This guide moves beyond the textbook definitions to provide field-proven protocols for the Furukawa modification (Et₂Zn/CH₂I₂) and Charette’s Asymmetric methods . It addresses the critical challenges of substituted substrates: steric hindrance, chemoselectivity, and the safe handling of pyrophoric organozincs.

Mechanistic Insight & Reaction Design

To optimize the reaction for substituted alkenes, one must understand the Butterfly Transition State . Unlike carbene additions (which are often non-stereospecific), the Simmons-Smith proceeds via a concerted transfer of methylene from the organozinc carbenoid to the alkene.[1]

The "Butterfly" Transition State & Directing Groups

The reaction is stereospecific (retention of configuration).[1] For substituted alkenes, the reaction rate is governed by:

-

Nucleophilicity of the Alkene: Electron-rich alkenes react faster.

-

Sterics: Approach occurs from the less hindered face unless a directing group is present.

-

Chelation Control: Proximal basic groups (alcohols, ethers) coordinate the Zinc, accelerating the reaction and directing the methylene delivery to the syn face.

Mechanism Visualization

The following diagram illustrates the concerted mechanism and the critical role of the zinc center.

Figure 1: Reaction pathway highlighting the active carbenoid species and the concerted transition state.[2]

Reagent Selection Guide

For substituted alkenes, the classic Zn-Cu couple is often too heterogeneous and sluggish. The Furukawa modification is the industry standard due to homogeneity and tunable reactivity.

| Parameter | Classic (Zn-Cu) | Furukawa (Et₂Zn) | Denmark/Shi (Acidic Additives) |

| Active Species | |||

| Substrate Scope | Simple, unhindered alkenes | Substituted, functionalized alkenes | Electron-deficient / Sterically hindered |

| Handling | Solid handling, activation required | Pyrophoric liquid , precise stoichiometry | Requires strict anhydrous conditions |

| Reaction Time | Hours to Days (Reflux) | Minutes to Hours (0°C to RT) | Very Fast |

| Reproducibility | Low (Surface area dependent) | High | High |

Experimental Protocols

Protocol A: The Furukawa Modification (Standard for Substituted Alkenes)

Best for: Tri-substituted alkenes, acid-sensitive substrates, and general medicinal chemistry.

Safety Prerequisite: Diethylzinc (

Materials:

-

Substituted Alkene (1.0 equiv)

-

Diethylzinc (1.0 M in hexanes, 2.0 - 3.0 equiv)

-

Diiodomethane (

, 2.0 - 3.0 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Solvent & Substrate: Add the alkene (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to alkene).

-

Cooling: Cool the solution to -10°C (ice/acetone bath). Note: Lower temperatures prevent premature decomposition of the zinc reagent.

-

Diethylzinc Addition: Carefully add

(2.0 equiv) dropwise via syringe.-

Observation: White fumes may appear at the needle tip; this is normal but indicates air contact. Ensure the tip is submerged or in the headspace of the inert gas.

-

-

Carbenoid Formation: Add

(2.0 equiv) dropwise over 10–15 minutes.-

Critical: Maintain temperature < 0°C during addition. The reaction is exothermic.

-

Color Change: The solution typically turns homogenous and may become slightly cloudy or milky white.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT). Stir for 2–12 hours. Monitor by TLC/LCMS.

-

Tip: If the reaction stalls, add a second portion of

and

-

-

Quench (Critical): Cool back to 0°C. Quench by slow addition of Saturated Aqueous

.-

Caution: Vigorous gas evolution (ethane) will occur.

-

Protocol B: Directed Cyclopropanation of Allylic Alcohols

Best for: Stereoselective synthesis where an -OH group is present.

Mechanism: The zinc reagent deprotonates the alcohol, forming a zinc alkoxide that "grabs" the carbenoid and delivers it to the same face as the oxygen.

Modifications to Protocol A:

-

Stoichiometry: Use 2.2 equiv of

. The first equivalent acts as a base to deprotonate the alcohol ( -

Temperature: Perform the initial mixing of Alcohol and

at 0°C, stir for 15 mins to ensure alkoxide formation, then add -

Solvent: DCM or 1,2-Dichloroethane (DCE) are preferred. Ethers (THF) compete for coordination and shut down the directing effect.

Protocol C: Advanced Workup (Removal of Zinc Salts)

Zinc emulsions are notorious for complicating extractions. Standard washes often fail.

The "Rochelle's Salt" Method (Recommended):

-

After quenching with minimal Sat.

, dilute the organic layer with DCM. -

Add an equal volume of Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

-

Vigorous Stirring: Stir the biphasic mixture vigorously for 30–60 minutes.

-

Why? The tartrate chelate breaks down zinc aggregates, solubilizing Zn into the aqueous layer.

-

-

Separation: The layers will separate cleanly. The organic layer should be clear, not cloudy.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conversion | Old/Wet Reagents | Distill |

| Stalled Reaction | Steric Bulk | Use TFA-modification : Add 1.0 equiv of Trifluoroacetic acid to |

| Polymerization | Vinyl Ethers | Use the Denmark modification (ClCH₂I instead of CH₂I₂) or run at lower temperatures (-20°C). |

| Explosive Exotherm | Fast Addition | Add |

References

-

Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958 , 80(19), 5323–5324. Link

-

Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24(1), 53–58. Link

-

Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004 , 58, 1–415. Link

-

Dolle, R. E.; et al. "Process Research and Development of a Diethylzinc-Mediated Cyclopropanation." Organic Process Research & Development, 2004 , 8(3), 353–360. Link

-

Denmark, S. E.; Edwards, J. P. "Cyclopropanation with Diazomethane and Zinc Iodide." Journal of Organic Chemistry, 1991 , 56(25), 6974. Link

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide

Executive Summary

The cyclopropyl moiety is a privileged structural motif in modern drug discovery, serving as a metabolically stable bioisostere for ethyl and isopropyl groups. While Suzuki-Miyaura coupling (using cyclopropylboronic acids) is common, it often suffers from slow transmetallation rates and high reagent costs.

This guide details the Palladium-Catalyzed Kumada-Corriu Coupling using Cyclopropylmagnesium Bromide (c-PrMgBr) . Unlike traditional protocols that struggle with functional group intolerance, this guide prioritizes a Zinc-Mediated approach.[1] By generating an in situ organozinc species, researchers can achieve high yields with enhanced chemoselectivity, bridging the gap between the reactivity of Grignard reagents and the tolerance of Negishi conditions.

Scientific Foundation & Mechanistic Insight

The Challenge of - Coupling

Coupling a cyclopropyl nucleophile (

-

Slow Oxidative Addition: Electron-rich aryl chlorides resist oxidative addition to Pd(0).

- -Hydride Elimination: While less prevalent in cyclopropyl groups due to ring strain (which disfavors the formation of an exocyclic double bond), ring-opening rearrangements can occur under radical conditions.

-

Functional Group Incompatibility: The high basicity of c-PrMgBr typically precludes the use of substrates containing esters, nitriles, or ketones.

The Solution: Zn-Mediated Transmetallation

To solve the incompatibility issue without sacrificing the cost-effectiveness of Grignard reagents, this protocol utilizes a substoichiometric or stoichiometric amount of Zinc Bromide (

Mechanism:

-

Oxidative Addition:

inserts into the Ar-X bond. -

Transmetallation (The "Softening" Step): The hard nucleophile c-PrMgBr reacts with

to form the softer cyclopropylzinc species ( -

Reductive Elimination: The product is released, regenerating the catalyst.[2]

Pathway Visualization

The following diagram illustrates the modified catalytic cycle, highlighting the critical Zinc intervention.

Caption: Figure 1. Modified Kumada-Corriu catalytic cycle showing the in situ generation of the organozinc species (Green path) which prevents direct attack of the Grignard on sensitive functional groups.

Critical Parameters & Reagent Handling

Ligand Selection

-

Standard Substrates (Aryl Bromides): Triphenylphosphine (

) or dppf are sufficient. -

Challenging Substrates (Aryl Chlorides/Steric Bulk): Electron-rich, bulky phosphines are required to facilitate oxidative addition.

-

Recommendation: Tri-tert-butylphosphine (

) or XPhos. These ligands create a highly active mono-ligated Pd(0) species.

-

Grignard Stability & Titration (Self-Validating Step)

Commercial c-PrMgBr (typically 0.5 M – 1.0 M in THF/2-MeTHF) degrades over time, forming precipitates. Never assume the label concentration is accurate.

Titration Protocol (Salicylaldehyde Phenylhydrazone Method):

-

Dissolve ~100 mg of salicylaldehyde phenylhydrazone (indicator) in 5 mL dry THF. Solution is yellow.

-

Add the Grignard reagent dropwise via syringe.

-

Endpoint: The solution turns bright orange (formation of the dianion).

-

Calculate exact molarity. Note: This method is superior to iodine titration for dilute Grignards.

Experimental Protocols

Protocol A: The "High-Fidelity" Zn-Mediated Coupling

Best for: Substrates with esters, nitriles, ketones, or complex heteroaromatics.

Reagents:

-

Aryl Bromide/Triflate (1.0 equiv)

-

c-PrMgBr (1.3 – 1.5 equiv)

- (anhydrous, 1.5 equiv)

- (2 mol%)

- (4 mol%)

-

Solvent: Dry THF or Toluene

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, combine

, phosphine ligand, and the aryl halide in dry THF. Stir for 5 mins. -

Zinc Solution Prep: In a separate vessel, dissolve anhydrous

in THF. Critical: Ensure ZnBr2 is dry; it is extremely hygroscopic. Flame dry under vacuum if necessary. -

Transmetallation (In Situ): Cool the

solution to 0°C. Add the titrated c-PrMgBr slowly. Stir for 15-20 mins to form the cyclopropylzinc species. -

Coupling: Transfer the organozinc solution via cannula into the catalyst/substrate flask at Room Temperature (RT).

-

Reaction: Heat to 50–60°C. Monitor by HPLC/UPLC.

-

Checkpoint: Reaction is usually complete within 2–4 hours.

-

-

Quench: Cool to RT. Add sat.

(aq). -

Workup: Extract with EtOAc. Wash organic layer with 1M HCl (to remove Zn salts) and brine. Dry over

.

Protocol B: Standard Kumada (Robust Substrates)

Best for: Simple aryl halides lacking electrophilic functional groups.

-

Setup: Charge flask with

(3 mol%) and Aryl Bromide (1.0 equiv) in dry THF. -

Addition: Cool to 0°C. Add c-PrMgBr (1.2 equiv) dropwise over 10 minutes.

-

Caution: Rapid addition causes homocoupling (bicyclopropyl formation).

-

-

Execution: Warm to RT and reflux for 3-6 hours.

-

Workup: Standard aqueous quench and extraction.

Data Comparison: Yields & Selectivity

The following table summarizes the performance of the Zn-mediated protocol versus standard conditions, highlighting the chemoselectivity advantage (Representative data derived from Shu et al., JOC 2010 and internal process data).

| Substrate (Electrophile) | Functional Group | Method A (Zn-Mediated) Yield | Method B (Standard) Yield | Notes |

| 4-Bromoanisole | Ether (Stable) | 95% | 92% | Both methods work well. |

| Ethyl 4-bromobenzoate | Ester (Labile) | 89% | <10% | Grignard attacks ester in Method B. |

| 4-Bromobenzonitrile | Nitrile (Labile) | 85% | 15% | Method B yields ketone after hydrolysis. |

| 3-Chloropyridine | Heterocycle | 82% | 40% | Zn-species tolerates N-coordination better. |

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the Zn-mediated cross-coupling protocol, ensuring strict moisture control during the transmetallation setup.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Catalyst Deactivation | Ensure solvents are degassed. Use fresh |

| Homocoupling (Bicyclopropyl) | Fast Transmetallation | Slow down addition of c-PrMgBr. Cool reaction to -20°C during addition. |

| Des-bromo Product (Ar-H) | Hydrolysis of Grignard | Check solvent dryness (Karl Fischer < 50 ppm). Re-titrate Grignard. |

| Ester Cleavage | Incomplete Zn-Formation | Ensure |

References

-

Shu, C., et al. (2010). "Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives."[1] The Journal of Organic Chemistry, 75(19), 6677–6680.[3]

-

BenchChem. "Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions."

- Knochel, P., et al. "Functionalized Grignard Reagents." Handbook of Functionalized Organometallics.

-

Fisher Scientific. "Safety Data Sheet: Cyclopropylmagnesium bromide."

Sources

Application Note: Synthesis of Conjugated Polyenes via Bicyclopropylidene (BCP) Ring-Opening Strategies

Executive Summary

This guide details the use of bicyclopropylidene (BCP) as a high-energy

By treating BCP as a "masked" polyene, researchers can construct complex carbon skeletons using robust cross-coupling chemistry (Heck/Stille) on the stable cyclopropane framework before triggering a ring-opening cascade to release the final conjugated system. This methodology is particularly valuable in the synthesis of terpenoids, pheromones, and conducting polymers.

Key Mechanistic Advantages[1]

-

Strain Energy Release: The relief of ~60 kcal/mol of strain energy drives the ring-opening process.

-

Atom Economy: The rearrangement is often isomerically pure, avoiding byproduct formation common in elimination reactions.

-

Stability: BCP derivatives are generally stable to standard chromatography, unlike their sensitive polyene counterparts.

Mechanistic Principles

The transformation relies on the thermal or metal-catalyzed rearrangement of vinylcyclopropanes. Bicyclopropylidene, when coupled to an unsaturated system (alkene/alkyne), forms a vinylbicyclopropylidene intermediate. Upon thermal activation, this system undergoes a cascade of electrocyclic ring openings.

Pathway Visualization

The following diagram illustrates the transition from the strained BCP framework to the conjugated polyene system via a transition metal-catalyzed cascade.

Figure 1: Mechanistic pathway for the conversion of Bicyclopropylidene to Polyenes via Cross-Coupling and Rearrangement.

Experimental Protocols

Protocol A: Synthesis of Bicyclopropylidene (BCP)

Prerequisite: BCP is commercially available but expensive. Large-scale preparation is best achieved via the de Meijere protocol.

Safety Warning: This reaction involves organolithium reagents and exothermic couplings. Perform in a dedicated fume hood behind a blast shield.

Reagents:

-

1,1-Dibromocyclopropane (1.0 equiv)

-

Methyllithium (MeLi) (1.1 equiv, in Et₂O)

-

Solvent: Anhydrous Diethyl Ether (

)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and

inlet. -

Solvation: Dissolve 1,1-dibromocyclopropane (50 mmol) in anhydrous

(100 mL). Cool the solution to -78°C using a dry ice/acetone bath. -

Carbenoid Formation: Add MeLi dropwise over 60 minutes. The internal temperature must not exceed -70°C. Note: This generates the 1-bromo-1-lithiocyclopropane intermediate.

-

Dimerization: Allow the mixture to warm slowly to 0°C over 2 hours. The carbenoid species dimerizes and eliminates LiBr to form bicyclopropylidene.

-

Quench: Carefully quench with saturated

solution (20 mL) at 0°C. -

Isolation: Separate the organic layer.[1] Extract the aqueous layer with pentane (

mL). -

Purification: Dry combined organics over

and concentrate carefully (BCP is volatile). Distill at reduced pressure (bp 102–104°C @ 760 Torr) to obtain BCP as a colorless liquid.

QC Check:

-

1H NMR (CDCl3):

1.05 (s, 8H). Distinct singlet indicates high symmetry.

Protocol B: Palladium-Catalyzed Coupling to Polyenes (Heck-Type)

This protocol describes the synthesis of a 1,3,5-triene derivative using BCP as the central chain extender.

Reagents:

-

Bicyclopropylidene (1.2 equiv)

-

Alkenyl Bromide/Iodide (1.0 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10-15 mol%) -

Base:

or -

Solvent: DMF or MeCN (degassed)

Workflow Diagram:

Figure 2: Experimental Workflow for Pd-Catalyzed BCP Coupling.

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a screw-cap pressure vial, dissolve

and -

Addition: Add the alkenyl halide (e.g.,

-bromostyrene) and the base ( -

BCP Injection: Add bicyclopropylidene via syringe.

-

Reaction: Seal the vial and heat to 80°C . Monitor by GC-MS.

-

Observation: The reaction first forms the vinylbicyclopropylidene.

-

-

Rearrangement (The "Polyene Switch"):

-

Method A (One-Pot): Increase temperature to 110-120°C . The vinyl-BCP intermediate will thermally rearrange to the conjugated polyene (often a derivative of 1-(cyclopropylidene)butadiene or fully opened triene depending on substitution).

-

Method B (Two-Step): Isolate the vinyl-BCP intermediate (silica gel chromatography) and subject it to Flash Vacuum Pyrolysis (FVP) at 400°C for quantitative conversion to the linear polyene.

-

Data Analysis & Troubleshooting

Comparative Rearrangement Conditions

The choice of rearrangement method affects the final topology of the polyene.

| Method | Conditions | Product Outcome | Key Advantage |

| Thermal (Solution) | 100–140°C, DMF/Toluene | Spiro-fused or branched polyenes | One-pot with Heck coupling |

| Flash Vacuum Pyrolysis | 400–600°C, | Linear conjugated polyenes | Thermodynamic control; cleaner |

| Silver(I) Catalysis | 1,3-Dienes / Solvolysis products | Mild conditions; avoids polymerization |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield of Coupling | BCP polymerization | Add BCP slowly (syringe pump) to keep concentration low relative to Pd. |

| Incomplete Rearrangement | Temperature too low | Switch to high-boiling solvent (Xylene/DMF) or use FVP. |

| Product Polymerization | Polyene instability | Perform workup in the dark; add BHT (stabilizer) during concentration. |

| Pd Black Precipitation | Ligand dissociation | Increase Phosphine:Pd ratio to 4:1 or use bidentate ligands (dppe). |

References

-

Review of BCP Chemistry: de Meijere, A., et al. "Bicyclopropylidene - A Unique Tetrasubstituted Alkene and a Versatile C6-Building Block." Chem. Rev.[2]2000 , 100(1), 93–142. Link

-

Heck Coupling Protocol: Bräse, S., & de Meijere, A. "Palladium-Catalyzed Coupling of Propargylic Carbonates and Bicyclopropylidene." Angew. Chem. Int. Ed.1995 , 34, 2545. Link

-

Domino Reactions: Nuske, H., et al. "Palladium-Catalyzed Cocyclization of 2-Bromo-1,6-enynes and Bicyclopropylidene to Yield Tetraenes." Chem. Eur. J.[3]2002 , 8(10), 2350–2369.[4] Link

-

Thermal Rearrangements: Weber, W., & de Meijere, A. "Flash Vacuum Pyrolysis of Bicyclopropylidene Derivatives." Chem. Ber.1985 , 118, 2450. Link

Sources

- 1. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

- 2. baranlab.org [baranlab.org]

- 3. researchgate.net [researchgate.net]

- 4. A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"polymerization of bicyclopropylidene during distillation"

Topic: Polymerization & Instability Management During Distillation Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Core Directive: The Critical Failure Mode

Bicyclopropylidene (BCP) is not a standard monomer; it is a high-energy, strained alkene (approx. 60 kcal/mol strain energy) that exists on the edge of stability. The "polymerization" users encounter during distillation is often a complex failure involving two distinct pathways:

-